molecular formula C27H18N2O8 B12379719 5-FAM Maleimide

5-FAM Maleimide

Cat. No.: B12379719
M. Wt: 498.4 g/mol
InChI Key: INANBQGJVQTBLY-UHFFFAOYSA-N
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Description

5-FAM Maleimide, also known as 5-carboxyfluorescein maleimide, is a fluorescent probe molecule commonly used in biomarker labeling and detection assays. It is a derivative of fluorescein, a widely used fluorescent dye, and contains a maleimide functional group that reacts specifically with thiol groups in biomolecules. This compound is characterized by its bright green fluorescence, which makes it highly valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-FAM Maleimide typically involves the reaction of 5-carboxyfluorescein with maleic anhydride to introduce the maleimide functional group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large-scale reactors and purification systems to handle the increased volume of reactants and products. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

5-FAM Maleimide primarily undergoes addition reactions with thiol groups in biomolecules. This reaction is known as the thiol-Michael addition or thiol-maleimide reaction. The maleimide group reacts with the thiol group to form a stable thioether bond, resulting in the conjugation of the fluorescent probe to the biomolecule.

Common Reagents and Conditions

    Reagents: Thiol-containing biomolecules (e.g., cysteine residues in proteins)

    Conditions: The reaction is typically carried out at a pH range of 6.5 to 7.5, which is optimal for the reactivity of the maleimide group with thiols. The reaction can be performed in aqueous or organic solvents, depending on the solubility of the reactants.

Major Products

The major product of the reaction between this compound and thiol-containing biomolecules is a fluorescently labeled biomolecule. This product retains the fluorescence properties of 5-FAM, allowing for easy detection and analysis in various assays.

Scientific Research Applications

5-FAM Maleimide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a fluorescent probe to study molecular interactions and reactions. It can be used to label small molecules, peptides, and proteins, allowing researchers to track and analyze their behavior in various chemical processes.

Biology

In biological research, this compound is commonly used for cell imaging and protein localization. By labeling proteins with this compound, researchers can visualize the distribution and dynamics of proteins within cells. This is particularly useful in studies of cellular signaling pathways and protein-protein interactions.

Medicine

In medical research, this compound is used in diagnostic assays to detect and quantify biomolecules. It is also employed in the development of targeted therapeutics, where it can be used to label and track drug delivery systems.

Industry

In industrial applications, this compound is used in the development of biosensors and diagnostic devices. Its fluorescence properties make it an ideal candidate for creating sensitive and specific detection systems for various analytes.

Mechanism of Action

The mechanism of action of 5-FAM Maleimide involves its reaction with thiol groups in biomolecules. The maleimide group undergoes a thiol-Michael addition reaction with the thiol group, forming a stable thioether bond. This covalent attachment allows the fluorescent probe to be permanently linked to the biomolecule, enabling its detection and analysis.

The molecular targets of this compound are primarily thiol-containing biomolecules, such as cysteine residues in proteins. The pathways involved in its action include the formation of thioether bonds and the subsequent fluorescence emission from the 5-FAM moiety.

Comparison with Similar Compounds

Similar Compounds

    5-IAF (5-iodoacetamido-fluorescein): Another fluorescent probe that reacts with thiol groups but contains an iodoacetamide functional group instead of a maleimide group.

    Fluorescein-5-isothiocyanate (FITC): A widely used fluorescent dye that reacts with amine groups in biomolecules.

    Alexa Fluor 488 Maleimide: A similar fluorescent probe with a maleimide functional group, but with different spectral properties compared to 5-FAM Maleimide.

Uniqueness

This compound is unique due to its specific reactivity with thiol groups and its bright green fluorescence. Compared to other fluorescent probes, it offers high sensitivity and specificity for labeling thiol-containing biomolecules. Its fluorescence properties make it particularly useful for applications requiring high-resolution imaging and detection.

Properties

Molecular Formula

C27H18N2O8

Molecular Weight

498.4 g/mol

IUPAC Name

N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide

InChI

InChI=1S/C27H18N2O8/c30-15-2-5-19-21(12-15)36-22-13-16(31)3-6-20(22)27(19)18-4-1-14(11-17(18)26(35)37-27)25(34)28-9-10-29-23(32)7-8-24(29)33/h1-8,11-13,30-31H,9-10H2,(H,28,34)

InChI Key

INANBQGJVQTBLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCN3C(=O)C=CC3=O)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O

Origin of Product

United States

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